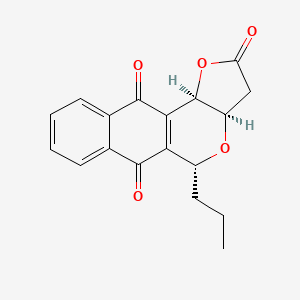
7-Deoxyfrenolicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deoxyfrenolicin B, also known as this compound, is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
One of the primary applications of 7-Deoxyfrenolicin B is its antimicrobial activity. Research indicates that this compound exhibits potent antifungal properties against various pathogens, including Candida spp. and Aspergillus spp. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways .
Pharmaceutical Applications
- Antifungal Treatments : Due to its effective antifungal properties, this compound is being explored as a potential treatment for fungal infections, particularly in immunocompromised patients.
- Antitumor Activity : Preliminary studies suggest that this compound may also possess antitumor properties, inhibiting the growth of certain cancer cell lines. Further research is necessary to elucidate its mechanisms and potential therapeutic uses in oncology .
Agricultural Applications
The compound's antifungal properties extend beyond medical applications; it is also being investigated for use in agriculture as a biopesticide. Its ability to inhibit fungal pathogens can contribute to sustainable farming practices by reducing reliance on synthetic fungicides.
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents, suggesting its potential as an effective alternative treatment .
Case Study 2: Antitumor Activity
A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in treated cells, indicating its potential as an anticancer agent. Further investigations are planned to explore its efficacy in vivo .
Data Table: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida albicans | < 0.5 | Effective against resistant strains |
| Antifungal | Aspergillus niger | < 1 | Potential use in agricultural biopesticides |
| Antitumor | HeLa Cells | 5 | Induces apoptosis |
| Antitumor | MCF-7 Cells | 10 | Dose-dependent inhibition |
Propiedades
Fórmula molecular |
C18H16O5 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
(11R,15R,17R)-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraene-2,9,13-trione |
InChI |
InChI=1S/C18H16O5/c1-2-5-11-14-15(18-12(22-11)8-13(19)23-18)17(21)10-7-4-3-6-9(10)16(14)20/h3-4,6-7,11-12,18H,2,5,8H2,1H3/t11-,12-,18+/m1/s1 |
Clave InChI |
AWQDEPOBZKVDQV-FMTVUPSXSA-N |
SMILES isomérico |
CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
SMILES canónico |
CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
Sinónimos |
7-deoxyfrenolicin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















